molecular formula C14H17ClN2O2 B2627356 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097866-80-1

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No.: B2627356
CAS No.: 2097866-80-1
M. Wt: 280.75
InChI Key: VOVZMAJRNXSSDC-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea ( 2097866-80-1) is a sophisticated synthetic urea derivative of significant interest in organic and medicinal chemistry research . Its molecular structure (C14H17ClN2O2, MW: 280.75) incorporates a chlorophenyl group and a hydroxy-substituted cyclohexenyl moiety, creating a versatile scaffold for the development of novel pharmacologically active molecules . This compound serves as a valuable building block in fine chemical synthesis, with potential applications as an intermediate in the development of heterocyclic compounds for pharmaceutical and agrochemical applications . The presence of both aromatic and aliphatic functional groups enhances its utility and reactivity, allowing for diverse chemical modifications . Researchers value this compound for its unique structural complexity, which allows for exploration of structure-activity relationships in drug discovery pipelines. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. All products are for research use only and are not intended for human or animal use .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-11-6-2-3-7-12(11)17-13(18)16-10-14(19)8-4-1-5-9-14/h2-4,6-8,19H,1,5,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZMAJRNXSSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:

  • Formation of the Hydroxycyclohexenyl Intermediate

      Starting Material: Cyclohexene

      Reagents: Hydroxylation agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄)

      Conditions: Aqueous or organic solvent, room temperature to moderate heating

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, room temperature to moderate heating

      Products: Oxidized derivatives of the hydroxycyclohexenyl moiety

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

      Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature to moderate heating

      Products: Reduced derivatives of the chlorophenyl or hydroxycyclohexenyl groups

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Solvent such as DCM or acetonitrile, room temperature

      Products: Substituted urea derivatives

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Its structural properties make it a candidate for the development of novel polymers and materials.

Biology

    Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in biochemical studies.

    Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.

Medicine

    Diagnostics: Use in the development of diagnostic tools due to its unique chemical properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Manufacturing: Application in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exerts its effects involves:

    Molecular Targets: Enzymes, receptors, or proteins that interact with the compound.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities, based on evidence from diverse sources:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea ~279.5 (calculated) 2-Chlorophenyl, cyclohexenyl-hydroxy-methyl Hypothesized enzyme inhibition
1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) ~337.5 (calculated) 2-Chloro-4-fluorobenzoyl, 5-hydroxy-2-methoxyphenyl Glycogen phosphorylase inhibitor
2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole (CDFII) ~449.0 (estimated) 2-Chlorophenyl, indole, fluoro Synergist for carbapenems against MRSA
Epoxiconazole ~329.5 (calculated) 2-Chlorophenyl, 4-fluorophenyl, triazole Agricultural fungicide

Structural and Functional Analysis

Core Structure :

  • The target compound and AVE#21 share a urea backbone, a critical pharmacophore for enzyme inhibition . In contrast, CDFII (indole core) and Epoxiconazole (triazole-epoxide) diverge in their central scaffolds, leading to distinct biological applications.

Substituent Effects: 2-Chlorophenyl Group: Present in all listed compounds, this group enhances hydrophobic interactions in enzyme binding pockets. Its position (e.g., 2-chloro in the target compound vs. 2-chloro-4-fluoro in AVE#21) may fine-tune selectivity . Cyclohexenyl-hydroxy-methyl vs. Heterocyclic Moieties: Epoxiconazole’s triazole ring and CDFII’s indole core highlight how heterocycles broaden activity spectra (e.g., antifungal vs. antibacterial) .

Biological Activity: Enzyme Inhibition: AVE#21 and the target compound likely bind allosteric sites of enzymes like glycogen phosphorylase, leveraging urea’s hydrogen-bonding capacity .

Research Findings and Computational Insights

  • Docking Studies: notes variability in docking results between programs but confirms consistent trends in binding affinities for urea analogs. The target compound’s cyclohexenyl group may occupy hydrophobic pockets inaccessible to smaller substituents in AVE#21 .

Biological Activity

3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, a compound with the CAS number 91003-15-5, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, synthesis methods, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₂H₁₁ClO₂
Molecular Weight222.668 g/mol
Density1.346 g/cm³
Boiling Point374 °C at 760 mmHg
Flash Point180 °C

Structure

The compound features a chlorophenyl group attached to a hydroxycyclohexene moiety, contributing to its unique chemical behavior and biological interactions.

Antitumor Activity

Research has indicated that compounds similar to 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exhibit significant antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas suggest that structural modifications can enhance therapeutic efficacy while reducing toxicity. These compounds often act by inducing DNA cross-linking, which is crucial for their antineoplastic effectiveness .

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Enzymes : The hydroxy group can form hydrogen bonds with active sites in enzymes, potentially modulating their activity.
  • Hydrophobic Interactions : The phenyl group may interact with hydrophobic regions of proteins, influencing protein conformation and function.

Case Studies

A notable study explored the effects of similar compounds on β-amyloid aggregation, which is relevant in Alzheimer's disease research. Compounds that inhibit oligomer formation and promote the stabilization of non-toxic aggregates were identified as promising candidates for therapeutic development . While not directly related to our compound, these findings suggest a broader context for evaluating the biological effects of structurally related ureas.

Synthetic Routes

The synthesis of 3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea involves several key steps:

  • Formation of Cyclohexene Ring : Achieved through hydrogenation of benzene derivatives under controlled conditions.
  • Hydroxylation : The introduction of the hydroxy group can be accomplished using reagents like osmium tetroxide.
  • Phenylethyl Group Attachment : Typically performed via Friedel-Crafts alkylation using aluminum chloride.
  • Urea Formation : The final step involves reacting the intermediate with isocyanate.

Reaction Conditions

Common reagents and conditions for the reactions include:

  • Oxidation : Chromium trioxide in acetic acid.
  • Reduction : Lithium aluminum hydride in ether.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a pharmaceutical intermediate or as a lead compound for novel therapeutics.

Organic Synthesis

It serves as a building block in synthesizing more complex organic molecules, highlighting its versatility in chemical research.

Material Science

Investigations into the material properties of this compound may reveal new applications in developing advanced materials with unique characteristics.

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